molecular formula C10H19NO B12992609 1-Butylpiperidine-4-carbaldehyde

1-Butylpiperidine-4-carbaldehyde

Cat. No.: B12992609
M. Wt: 169.26 g/mol
InChI Key: IPPTXDQCLYOPSK-UHFFFAOYSA-N
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Description

1-Butylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C10H19NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. It is used in various chemical syntheses and has applications in medicinal chemistry and industrial processes.

Preparation Methods

1-Butylpiperidine-4-carbaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 1-butylpiperidine with an oxidizing agent to introduce the aldehyde group at the fourth position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures .

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods utilize catalysts like palladium or platinum to facilitate the oxidation of 1-butylpiperidine in the presence of oxygen or other oxidizing agents .

Chemical Reactions Analysis

1-Butylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include 1-butylpiperidine-4-carboxylic acid, 1-butylpiperidine-4-methanol, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

1-Butylpiperidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butylpiperidine-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which can interact with nucleophiles to form new chemical bonds .

In biological systems, the compound may interact with enzymes and other proteins through covalent bonding with amino acid residues, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system .

Comparison with Similar Compounds

1-Butylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which influence its reactivity, stability, and applications in various chemical and biological contexts.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-butylpiperidine-4-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-2-3-6-11-7-4-10(9-12)5-8-11/h9-10H,2-8H2,1H3

InChI Key

IPPTXDQCLYOPSK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC(CC1)C=O

Origin of Product

United States

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